3-(2-Formylimidazol-1-yl)propanoic acid
Description
3-(2-Formylimidazol-1-yl)propanoic acid is a propanoic acid derivative featuring a formyl-substituted imidazole ring attached to the carboxylic acid backbone.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-(2-formylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O3/c10-5-6-8-2-4-9(6)3-1-7(11)12/h2,4-5H,1,3H2,(H,11,12) |
InChI Key |
PONOMZZGMGKBJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)C=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a catalyst, such as nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions under controlled conditions to ensure high yield and purity. Catalysts like Cu(II) and Fe3O4@SiO2-EP-HEAF are used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Formylimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(2-Carboxyimidazol-1-yl)propanoic acid.
Reduction: 3-(2-Hydroxymethylimidazol-1-yl)propanoic acid.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Formylimidazol-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 3-(2-Formylimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Chlorinated 3-Phenylpropanoic Acid Derivatives
Example Compounds :
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid
Key Features :
- Substituents : Chlorine atoms and hydroxyl groups on the phenyl ring enhance antimicrobial activity through electron-withdrawing effects and hydrogen bonding .
- Bioactivity : Demonstrated selective antimicrobial effects against Escherichia coli and Staphylococcus aureus (MIC values: 8–32 µg/mL) .
Comparison: Unlike these analogs, 3-(2-Formylimidazol-1-yl)propanoic acid lacks a halogenated aromatic ring but includes a formylimidazole group.
Sulfur-Containing Propanoic Acid Esters
Example Compounds :
- 3-(Methylthio)propanoic acid methyl ester
- 3-(Methylthio)propanoic acid ethyl ester
Key Features :
- Role in Aroma : These esters contribute to pineapple aroma (OAV > 1) due to their sulfur-containing thioether groups .
- Concentrations: Methyl ester concentrations range from 622.49 µg·kg⁻¹ (Tainong No. 4 pineapple) to 1140 µg·kg⁻¹ (French Polynesian pineapple) .
Comparison: The target compound’s carboxylic acid group (vs. The imidazole ring may replace the methylthio group’s role in aroma but likely shifts applications toward pharmaceuticals or coordination chemistry.
Heterocyclic Propanoic Acid Derivatives
Example Compounds :
- 3-(2-Oxo-2H-pyran-6-yl)propanoic acid
- 3-[3-(1H-Pyrazol-1-yl)propanamido]propanoic acid
Key Features :
- Bioactivity : Pyran derivatives show moderate antifungal activity against Aspergillus niger (MIC: 64 µg/mL) .
- Structural Diversity : Pyrazole-substituted analogs are synthesized for investigating biological properties (e.g., antimicrobial, enzyme inhibition) .
Comparison :
The formylimidazole group in the target compound may enhance reactivity compared to pyran or pyrazole substituents. Imidazole’s basicity (pKa ~7) could improve solubility at physiological pH, favoring drug design.
Example Compounds :
- 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid
Key Features :
- Synthesis : Halogenation and hydrazone formation are used to modify the carboxy group .
- Applications : Explored for antimicrobial and enzyme-targeting properties.
Comparison: The target compound’s formyl group offers a reactive site for Schiff base formation or crosslinking, unlike the sulfamoyl or amino groups in these analogs. This could expand utility in polymer chemistry or prodrug design.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
While analogs highlight the versatility of propanoic acid derivatives, this compound remains understudied. Future work should prioritize:
Synthetic Optimization : Leveraging methods from for imidazole functionalization.
Bioactivity Screening : Testing antimicrobial, antifungal, or cytotoxic effects based on structural parallels.
Coordination Chemistry : Exploring metal-binding capabilities akin to nickel complexes in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
